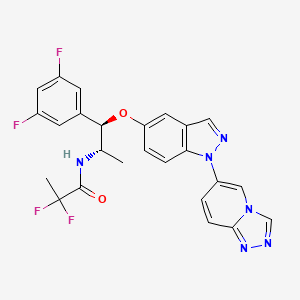

Glucocorticoid receptor-IN-2

Descripción

Propiedades

Fórmula molecular |

C25H20F4N6O2 |

|---|---|

Peso molecular |

512.5 g/mol |

Nombre IUPAC |

N-[(1R,2S)-1-(3,5-difluorophenyl)-1-[1-([1,2,4]triazolo[4,3-a]pyridin-6-yl)indazol-5-yl]oxypropan-2-yl]-2,2-difluoropropanamide |

InChI |

InChI=1S/C25H20F4N6O2/c1-14(32-24(36)25(2,28)29)23(15-7-17(26)10-18(27)8-15)37-20-4-5-21-16(9-20)11-31-35(21)19-3-6-22-33-30-13-34(22)12-19/h3-14,23H,1-2H3,(H,32,36)/t14-,23-/m0/s1 |

Clave InChI |

ADSMVTGYTNOHRQ-PSLXWICFSA-N |

SMILES isomérico |

C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=C3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |

SMILES canónico |

CC(C(C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=C3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

"Glucocorticoid receptor-IN-2" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Glucocorticoid Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glucocorticoid Receptor (GR) is a ligand-activated transcription factor that plays a crucial role in a wide array of physiological processes, including metabolism, inflammation, and the stress response. As a member of the nuclear receptor superfamily, it is a key target for therapeutic intervention in a variety of diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of GR modulators, with a focus on the quantitative aspects of receptor binding, detailed experimental protocols for characterization, and visualization of the key signaling pathways. While this document does not pertain to a specific entity named "Glucocorticoid receptor-IN-2," it serves as a foundational resource for researchers engaged in the discovery and development of novel GR ligands.

Core Mechanism of Action of the Glucocorticoid Receptor

The biological effects of glucocorticoids are primarily mediated through the intracellular GR. The mechanism of action can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The classical genomic pathway involves the binding of a GR modulator to the receptor in the cytoplasm, leading to a cascade of events that ultimately alters gene transcription in the nucleus.

-

Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70. The binding of an agonist ligand to the Ligand Binding Domain (LBD) of the GR induces a conformational change.

-

Dissociation and Nuclear Translocation: This conformational change leads to the dissociation of the HSPs and other associated proteins. The activated GR-ligand complex then translocates into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, two GR-ligand complexes typically form a homodimer. This dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the regulatory regions of target genes.

-

Transcriptional Regulation:

-

Transactivation: The GR dimer, bound to a GRE, recruits co-activator proteins. This complex then interacts with the basal transcription machinery to enhance the transcription of target genes. This mechanism is responsible for many of the metabolic effects of glucocorticoids.

-

Transrepression: The GR can also repress the transcription of pro-inflammatory genes. This often occurs through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, thereby interfering with their ability to activate gene expression. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.

-

Non-Genomic Pathway

In addition to the classical genomic pathway that involves changes in gene expression, GR can also elicit rapid, non-genomic effects. These actions are initiated by a population of GR localized to the cytoplasm or the plasma membrane and do not require gene transcription or protein synthesis. These rapid signaling events can involve the modulation of various kinase pathways, such as the MAPK and PI3K-Akt pathways.

Quantitative Data: Receptor Binding Affinities

The affinity of a modulator for the GR is a critical determinant of its potency and cellular activity. The binding affinity is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities for some well-characterized GR modulators.

| Compound | Receptor | Binding Affinity (Ki/Kd) | Reference |

| Dexamethasone | Human GR | ~1.2 nM (Ki) | [1] |

| RU486 (Mifepristone) | Human GR | ~2 nM (Ki) | [2] |

| Cortisol | Human GR | Higher Kd than Dexamethasone | [3] |

| RU486 Metabolites | Human GR | 45-61% relative binding affinity of RU486 | [3][4] |

Experimental Protocols

The characterization of a novel GR modulator involves a series of in vitro and cell-based assays to determine its binding affinity, functional activity (agonist vs. antagonist), and mechanism of action.

Glucocorticoid Receptor Ligand Binding Assay

This assay is designed to determine the affinity of a test compound for the GR. It is typically performed in a competitive binding format using a radiolabeled or fluorescently labeled GR ligand.

Principle: The assay measures the ability of a test compound to compete with a known high-affinity labeled ligand for binding to the GR.

Methodology:

-

Preparation of GR: A source of GR is required, which can be purified recombinant GR protein or cell lysates from cells overexpressing GR.

-

Incubation: The GR preparation is incubated with a fixed concentration of a labeled GR ligand (e.g., [3H]-dexamethasone or a fluorescently labeled glucocorticoid) in the presence of varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, the bound and free labeled ligand are separated. This can be achieved by various methods, such as filtration, centrifugation, or size-exclusion chromatography.

-

Quantification: The amount of bound labeled ligand is quantified using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

GR-Mediated Reporter Gene Assay

This cell-based assay is used to determine whether a test compound acts as an agonist or an antagonist of GR-mediated transcription.

Principle: The assay utilizes a host cell line that has been engineered to express the GR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing one or more GREs.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa, or A549) is transiently or stably transfected with an expression vector for the GR and a GRE-driven reporter plasmid.[6][7]

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound. To test for antagonist activity, cells are co-treated with a known GR agonist (e.g., dexamethasone) and the test compound.

-

Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis:

-

Agonist Mode: The reporter activity is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy can be determined.

-

Antagonist Mode: The ability of the test compound to inhibit the agonist-induced reporter activity is measured, and the IC50 value is determined.

-

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is a powerful technique used to determine whether the GR binds to the regulatory regions of specific target genes in a cellular context.

Principle: This method involves cross-linking proteins to DNA in living cells, followed by immunoprecipitation of the protein of interest (in this case, GR) and subsequent identification of the associated DNA sequences.[8][9][10]

Methodology:

-

Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the GR, which is coupled to magnetic or agarose beads. This allows for the selective precipitation of GR-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The GR-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

-

DNA Analysis: The purified DNA can be analyzed by several methods:

-

Quantitative PCR (qPCR): To quantify the enrichment of a specific DNA sequence (i.e., a known GRE).

-

ChIP-sequencing (ChIP-seq): To identify all the genomic regions where the GR is bound on a genome-wide scale.

-

Visualizations

Signaling Pathways

Caption: Classical genomic signaling pathway of the Glucocorticoid Receptor.

Experimental Workflow: Characterization of a GR Modulator

Caption: A typical experimental workflow for characterizing a novel GR modulator.

References

- 1. Dexamethasone - Wikipedia [en.wikipedia.org]

- 2. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma concentrations and receptor binding of RU 486 and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-response relationships of RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 10. pnas.org [pnas.org]

In-Depth Technical Guide: Characterizing the Binding Affinity of Novel Ligands to the Glucocorticoid Receptor α (GRα)

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the methodologies and data presentation required to characterize the binding affinity of a novel compound, exemplified here as "Glucocorticoid receptor-IN-2," to the human glucocorticoid receptor alpha (GRα).

Introduction to the Glucocorticoid Receptor (GR)

The glucocorticoid receptor (GR) is a member of the nuclear receptor superfamily of ligand-activated transcription factors that mediates the physiological and pharmacological effects of glucocorticoids.[1][2][3] Upon binding to a ligand, the GR translocates from the cytoplasm to the nucleus, where it regulates the transcription of target genes.[2] The alpha isoform (GRα) is the classic receptor that binds glucocorticoids and is responsible for their therapeutic effects, including potent anti-inflammatory and immunosuppressive actions.[3][4][5] Characterizing the binding affinity of novel compounds to GRα is a critical step in the development of new therapeutics.

Quantitative Data Summary

A crucial aspect of characterizing a novel GRα ligand is the precise quantification of its binding affinity. This data is typically presented in a clear, tabular format to allow for easy comparison with known reference compounds.

| Compound | Assay Type | Ligand | IC50 (nM) | Ki (nM) | Notes |

| This compound | [e.g., Radioligand Binding Assay] | [e.g., [3H]dexamethasone] | Experimental Value | Calculated Value | [e.g., Cell-free/Whole cell] |

| Dexamethasone (Reference Agonist) | Radioligand Binding Assay | [3H]dexamethasone | 3 | - | Potent synthetic agonist.[6] |

| Triamcinolone (Reference Agonist) | Radioligand Binding Assay | [3H]dexamethasone | 1.8 | - | High-affinity agonist.[6] |

| Progesterone (Reference Compound) | Radioligand Binding Assay | [3H]dexamethasone | 69 | - | Lower affinity binder.[6] |

| 17-beta-estradiol (Reference Compound) | Radioligand Binding Assay | [3H]dexamethasone | 1736 | - | Weak binder.[6] |

| Mifepristone (RU-486) (Reference Antagonist) | GRE Reporter Gene Assay | Dexamethasone | 9.6 | - | Glucocorticoid antagonist.[7] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of binding affinity data. Below are protocols for common assays used to characterize GRα ligands.

Radioligand Binding Assay (Competitive)

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to GRα.

Objective: To determine the IC50 and subsequently the Ki of a test compound for GRα.

Materials:

-

Purified human GRα or cell lysate containing GRα.

-

[3H]dexamethasone (radiolabeled ligand).[6]

-

Unlabeled dexamethasone (for non-specific binding determination).

-

Test compound (e.g., this compound).

-

Assay buffer.

-

Scintillation fluid and scintillation counter.

Procedure:

-

Prepare a dilution series of the test compound.

-

In a multi-well plate, combine the GRα preparation, a fixed concentration of [3H]dexamethasone (typically at its Kd), and varying concentrations of the test compound.

-

For determining non-specific binding, a set of wells should contain the GRα preparation, [3H]dexamethasone, and a high concentration of unlabeled dexamethasone.[8]

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 24 hours at 4°C).[6]

-

Separate the bound from unbound radioligand (e.g., using filtration or charcoal-dextran).

-

Quantify the bound radioactivity using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Competition Assay

This is a non-radioactive alternative for assessing binding affinity in a homogenous format.[9]

Objective: To determine the IC50 of a test compound for GRα.

Materials:

-

Purified human GRα.

-

A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).[9]

-

Test compound.

-

Assay buffer.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a microplate, add the GRα, the fluorescently labeled glucocorticoid ligand, and the test compound dilutions.[9]

-

Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.[9]

-

Measure the fluorescence polarization in each well. A high polarization value indicates a large fluorescent ligand-receptor complex, while a low value indicates a smaller, unbound fluorescent ligand.

-

The IC50 is the concentration of the test compound that causes a half-maximal shift in the polarization value.[9]

Glucocorticoid Response Element (GRE)-Based Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, i.e., the activation or inhibition of GRα-mediated gene transcription.

Objective: To determine if a test compound acts as an agonist or antagonist of GRα and to quantify its potency (EC50 or IC50).

Materials:

-

A suitable mammalian cell line (e.g., HEK293) that does not endogenously express high levels of GRα.

-

An expression vector for human GRα.

-

A reporter vector containing a promoter with multiple glucocorticoid response elements (GREs) driving the expression of a reporter gene (e.g., luciferase).[7]

-

Transfection reagent.

-

Test compound.

-

A reference agonist (e.g., dexamethasone).

-

Cell culture medium and reagents.

-

Luminometer.

Procedure:

-

Co-transfect the cells with the GRα expression vector and the GRE-reporter vector.

-

Plate the transfected cells in a multi-well plate and allow them to recover.

-

To test for agonist activity, treat the cells with a dilution series of the test compound and measure reporter gene activity (e.g., luminescence).

-

To test for antagonist activity, treat the cells with a fixed concentration of a reference agonist (e.g., dexamethasone) in the presence of a dilution series of the test compound.

-

After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the reporter gene activity.

-

The EC50 (for agonists) or IC50 (for antagonists) can be determined from the dose-response curves.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.

Caption: Classical genomic signaling pathway of the glucocorticoid receptor α (GRα).

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The characterization of the binding affinity of novel compounds, such as "this compound," to GRα is a multi-faceted process that requires rigorous experimental design and clear data presentation. By employing a combination of direct binding assays and functional cell-based assays, researchers can build a comprehensive profile of a compound's interaction with the glucocorticoid receptor, which is essential for its further development as a potential therapeutic agent.

References

- 1. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Biologist’s Guide to the Glucocorticoid Receptor’s Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Mechanisms of glucocorticoid receptor action in noninflammatory and inflammatory cells. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Unveiling the Landscape of Glucocorticoid Receptor Modulation: A Technical Guide

Despite a comprehensive search of scientific literature and chemical databases, no specific public information is available for a compound designated "Glucocorticoid receptor-IN-2". This suggests the name may be an internal codename for a compound in early-stage development, a placeholder, or a non-standard nomenclature. This guide, therefore, provides an in-depth overview of the principles, strategies, and methodologies employed in the discovery and synthesis of novel glucocorticoid receptor (GR) modulators, a field of intense research aimed at developing safer and more effective anti-inflammatory and immunomodulatory therapies.

The Glucocorticoid Receptor: A Key Therapeutic Target

The glucocorticoid receptor (GR) is a member of the nuclear receptor superfamily that mediates the physiological effects of glucocorticoids, such as cortisol. Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it regulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoid therapy.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory mediators. This action is believed to be responsible for the primary anti-inflammatory effects of glucocorticoids.

The overarching goal in the discovery of novel GR modulators is to dissociate these two pathways, leading to compounds with potent anti-inflammatory activity (transrepression) but a reduced side-effect profile (transactivation).

Discovery of Novel Glucocorticoid Receptor Modulators

The discovery of new GR modulators is a multi-step process that begins with identifying and validating the target and culminates in the identification of a clinical candidate.

Screening Strategies

High-throughput screening (HTS) and virtual screening are two common initial steps to identify hit compounds.

-

High-Throughput Screening (HTS): Large libraries of chemical compounds are tested for their ability to bind to the GR or modulate its activity in cell-based assays. These assays are often designed to differentiate between transactivation and transrepression.

-

Virtual Screening: Computational methods are used to screen virtual libraries of compounds for their potential to dock into the ligand-binding pocket of the GR. This approach is often guided by the crystal structures of the GR in complex with various ligands.

Lead Optimization

Once initial hits are identified, a process of lead optimization is undertaken to improve their potency, selectivity, and pharmacokinetic properties. This involves the synthesis of numerous analogs and their evaluation in a cascade of in vitro and in vivo assays.

A recent example of the discovery of a novel non-steroidal selective GR modulator, compound B53 , highlights this process. Researchers utilized a virtual screening approach to identify initial hits and then employed structure-based drug design to optimize the lead compound, resulting in B53, which exhibits potent transrepression activity with no transactivation activity.[1]

Synthesis of Glucocorticoid Receptor Modulators

The synthesis of GR modulators can be complex, often requiring multi-step sequences. The specific synthetic route depends on the chemical scaffold of the target molecule. Below is a representative synthesis of a non-steroidal GR modulator, MK-5932 , which was developed to have a favorable profile of potent transrepression and minimal transactivation.[2]

The synthesis of MK-5932 involved the incorporation of an ortho-primary amide and the use of fluorine to modulate the compound's agonism, thereby achieving the desired partial agonist profile.[2] A key challenge in the development of such compounds is to block metabolic pathways that could lead to the formation of more agonistic metabolites.[2]

Quantitative Data of Representative GR Modulators

The following table summarizes the in vitro activity of selected non-steroidal GR modulators.

| Compound | GR Binding Affinity (Ki, nM) | NF-κB Transrepression (IC50, nM) | MMTV Transactivation (EC50, nM) | Reference |

| Dexamethasone | - | 0.005 ± 0.001 | - | [1] |

| B53 | - | 0.009 ± 0.001 | No activity | [1] |

| NC3327 | 13.2 | Minimal effect | - | [3] |

| Org 214007-0 | Similar to prednisolone | Potent repression | Less effective than prednisolone | [4] |

| HT-15 | - | Similar to dexamethasone | Less potent than dexamethasone | [5] |

| MK-5932 | - | Significant activity | Reduced activity | [2] |

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for GR Modulator Discovery and Synthesis

Caption: GR Modulator Discovery Workflow.

Experimental Protocols

GR Binding Assay (Competitive Radioligand Binding)

This protocol is a general representation and specific details may vary.

-

Preparation of Cell Lysates: Cells expressing the human glucocorticoid receptor (e.g., HEK293T cells transfected with a GR expression vector) are harvested and lysed in a suitable buffer containing protease inhibitors. The lysate is centrifuged to obtain a cytosolic fraction containing the GR.

-

Binding Reaction: A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cell lysate in the presence of varying concentrations of the test compound.

-

Incubation: The reaction mixture is incubated at 4°C for a specified period (e.g., 16-18 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. A common method is filtration through a glass fiber filter, which retains the receptor-ligand complex.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Cellular Transactivation and Transrepression Assays

These assays are typically performed using reporter gene constructs.

Transactivation Assay (e.g., MMTV Reporter Assay):

-

Cell Culture and Transfection: A suitable cell line (e.g., A549 cells) is co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a GRE-containing promoter (e.g., the mouse mammary tumor virus (MMTV) promoter).

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound. A known GR agonist like dexamethasone is used as a positive control.

-

Incubation: Cells are incubated for 18-24 hours to allow for gene expression.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

Transrepression Assay (e.g., NF-κB Reporter Assay):

-

Cell Culture and Transfection: Cells are co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with NF-κB binding sites.

-

Inflammatory Stimulus and Compound Treatment: The cells are stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate NF-κB, in the presence of varying concentrations of the test compound.

-

Incubation: Cells are incubated for a shorter period (e.g., 6-8 hours) to measure the repression of the inflammatory response.

-

Luciferase Assay: Luciferase activity is measured as described above.

-

Data Analysis: The dose-dependent inhibition of the inflammatory stimulus-induced luciferase activity is determined, and the IC50 value is calculated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of selective glucocorticoid receptor modulator MK-5932 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a novel non-steroidal glucocorticoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Org 214007-0: a novel non-steroidal selective glucocorticoid receptor modulator with full anti-inflammatory properties and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Glucocorticoid Receptor Inhibitors in GR Signaling

Disclaimer: The specific compound "Glucocorticoid receptor-IN-2" was not identifiable in the public domain at the time of this writing. This guide therefore focuses on the established role and analysis of a representative glucocorticoid receptor (GR) inhibitor, herein referred to as GR-IN-2, in the GR signaling pathway. The data and protocols presented are based on well-characterized GR antagonists and modulators.

This technical guide provides an in-depth overview of the function of a representative glucocorticoid receptor (GR) inhibitor, GR-IN-2, within the GR signaling pathway. It is intended for researchers, scientists, and drug development professionals. The guide details the molecular interactions, experimental characterization, and cellular effects of such an inhibitor.

The Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor is a ligand-activated transcription factor that plays a crucial role in a variety of physiological processes, including metabolism, inflammation, and stress response.[1][2][3][4][5][6][7][8][9] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70.[7][10]

Upon binding to a glucocorticoid agonist (e.g., cortisol or dexamethasone), the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[5][7][11] In the nucleus, the activated GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.[2][11][12]

-

Transrepression: The GR can repress the expression of pro-inflammatory genes by interacting with other transcription factors, such as NF-κB and AP-1, thereby preventing them from activating gene expression.[7][12]

-

Negative GREs (nGREs): The GR can also bind to negative GREs to directly repress gene transcription.[2][12]

GR inhibitors, such as the representative GR-IN-2, are compounds that bind to the GR but do not induce the conformational changes required for full receptor activation. They can competitively block the binding of endogenous glucocorticoids and prevent the downstream signaling events.

Figure 1. Glucocorticoid Receptor (GR) Signaling Pathway and Point of Inhibition by GR-IN-2.

Quantitative Characterization of GR-IN-2

The interaction of GR-IN-2 with the glucocorticoid receptor can be quantified through various in vitro assays. These assays are crucial for determining the potency and mechanism of action of the inhibitor.

The binding affinity of GR-IN-2 for the GR is a primary determinant of its potency. This is typically measured using competitive binding assays where the inhibitor competes with a radiolabeled or fluorescently labeled glucocorticoid agonist for binding to the GR.[13]

| Parameter | Description | Typical Value for a Potent Antagonist |

| Ki (nM) | Inhibitor binding affinity | 1 - 50 |

| IC50 (nM) | Concentration of inhibitor that displaces 50% of the labeled ligand | 5 - 100 |

The functional consequence of GR-IN-2 binding is assessed in cell-based assays that measure the downstream effects of GR activation. Reporter gene assays are commonly used, where cells are transfected with a plasmid containing a GRE sequence linked to a reporter gene (e.g., luciferase). The ability of GR-IN-2 to inhibit agonist-induced reporter gene expression is then quantified.

| Assay | Parameter | Description | Typical Value for a Potent Antagonist |

| GRE-Luciferase Reporter Assay | IC50 (nM) | Concentration of inhibitor that reduces agonist-induced luciferase activity by 50% | 10 - 200 |

| Endogenous Gene Expression (e.g., GILZ) | IC50 (nM) | Concentration of inhibitor that reduces agonist-induced GILZ mRNA expression by 50% | 20 - 500 |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of GR inhibitors. The following are protocols for key experiments.

Objective: To determine the binding affinity (Ki) of GR-IN-2 for the glucocorticoid receptor.

Materials:

-

Purified recombinant human GR

-

[3H]-dexamethasone (radiolabeled agonist)

-

GR-IN-2 (unlabeled competitor)

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6)

-

Scintillation vials and scintillation fluid

-

Filter plates (e.g., 96-well glass fiber filters)

Procedure:

-

Prepare a series of dilutions of GR-IN-2.

-

In a 96-well plate, combine the purified GR, a fixed concentration of [3H]-dexamethasone, and the various concentrations of GR-IN-2. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled dexamethasone (non-specific binding).

-

Incubate the plate at 4°C for a specified time (e.g., 16-18 hours) to reach equilibrium.

-

Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of GR-IN-2 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of GR-IN-2 and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To measure the functional antagonist activity of GR-IN-2 on GR-mediated transactivation.

Materials:

-

A suitable cell line expressing GR (e.g., A549 or HEK293T)

-

GRE-luciferase reporter plasmid

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Dexamethasone (agonist)

-

GR-IN-2

-

Luciferase assay reagent

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the GRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a fixed concentration of dexamethasone and varying concentrations of GR-IN-2. Include control wells with vehicle, dexamethasone alone, and GR-IN-2 alone.

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the appropriate reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log concentration of GR-IN-2 and fit the data to a dose-response curve to determine the IC50.

Figure 2. Experimental Workflow for Characterizing a GR Inhibitor.

Objective: To determine if GR-IN-2 prevents the recruitment of GR to the GREs of target genes.[14]

Materials:

-

Cells treated with vehicle, dexamethasone, or dexamethasone + GR-IN-2

-

Formaldehyde for cross-linking

-

Lysis buffers

-

Sonicator

-

Anti-GR antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Reverse cross-linking buffer

-

DNA purification kit

-

qPCR primers for a known GRE-containing region (e.g., in the promoter of the GILZ gene) and a negative control region.

-

qPCR master mix and instrument

Procedure:

-

Treat cells with the respective compounds.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate to shear the chromatin into small fragments.

-

Incubate the sheared chromatin with an anti-GR antibody overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-GR-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-linking.

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers specific for the GRE of a target gene and a negative control region.

-

Quantify the amount of immunoprecipitated DNA relative to the total input DNA. A reduction in GR binding at the GRE in the presence of GR-IN-2 indicates effective antagonism.

Conclusion

The characterization of a glucocorticoid receptor inhibitor like GR-IN-2 requires a multi-faceted approach encompassing biochemical binding assays, cell-based functional assays, and target engagement studies at the chromatin level. The data generated from these experiments provide a comprehensive understanding of the inhibitor's potency, mechanism of action, and its overall impact on the GR signaling pathway. This knowledge is fundamental for the development of novel therapeutics targeting the glucocorticoid receptor.

References

- 1. [PDF] Mechanisms of glucocorticoid receptor action in noninflammatory and inflammatory cells. | Semantic Scholar [semanticscholar.org]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Multiple Signal Integration by the Glucocorticoid Receptor [escholarship.org]

- 5. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. biorxiv.org [biorxiv.org]

- 12. atsjournals.org [atsjournals.org]

- 13. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Glucocorticoid Receptor-IN-2 (WX019) and its Effect on Gene Transactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocorticoid receptor-IN-2 (also known as WX019) is a selective glucocorticoid receptor (GR) modulator with demonstrated anti-inflammatory properties. This technical guide provides a comprehensive overview of its effects on gene transactivation and transrepression. It includes a summary of its known biological activities, detailed, representative experimental protocols for assessing its function, and visualizations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers in pharmacology and drug discovery investigating the therapeutic potential of selective GR modulators.

Introduction to this compound (WX019)

This compound is a novel, selective modulator of the glucocorticoid receptor. Unlike classical glucocorticoids, selective glucocorticoid receptor modulators (SGRMs) aim to dissociate the therapeutic anti-inflammatory effects (primarily mediated by transrepression) from the adverse metabolic effects (often linked to transactivation). This compound has been shown to exhibit potent transcriptional repressive activity and comparable transcriptional activation activity, positioning it as a compound of interest for the development of new anti-inflammatory therapies with a potentially improved safety profile.

Mechanism of Action: GR-Mediated Gene Regulation

The glucocorticoid receptor is a ligand-dependent transcription factor that, upon binding to a ligand like this compound, translocates to the nucleus to regulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in the transcription of genes, many of which are associated with metabolic regulation.

-

Transrepression: The GR monomer interacts with and inhibits the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This mechanism does not involve direct binding of the GR to DNA.

The goal of SGRMs like this compound is to preferentially engage the transrepression pathway over the transactivation pathway.

Caption: Glucocorticoid Receptor Signaling Pathway

Quantitative Biological Activity

The following tables summarize the known quantitative biological activity of this compound.

| Assay | Target | Metric | Value (nM) | Reference |

| Transcriptional Repression | hMMP1 | IC50 | 0.171 | MedchemExpress |

| Transcriptional Activation | MMTV | EC50 | 0.94 | MedchemExpress |

| Anti-inflammatory | TNF-α (in hPBMCs) | IC50 | 0.98 | MedchemExpress |

| Assay | Target | Metric | Value (µM) | Reference |

| Off-target Activity | CYP3A4 | IC50 | 9.12 | WO2021136429A1 |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available in peer-reviewed literature. The following are representative, detailed protocols for the key assays used to characterize selective glucocorticoid receptor modulators, based on standard methodologies.

MMTV-Luciferase Reporter Assay for Gene Transactivation

This assay measures the ability of a compound to activate the GR and induce transcription from a GR-responsive promoter.

Materials:

-

Cell Line: A549 cells (human lung carcinoma) or other suitable cell line with endogenous GR.

-

Reporter Plasmid: pGL4.36[luc2P/MMTV/Hygro] Vector containing the Mouse Mammary Tumor Virus (MMTV) promoter upstream of a luciferase reporter gene.

-

Transfection Reagent: Lipofectamine 3000 or similar.

-

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Test Compound: this compound.

-

Positive Control: Dexamethasone.

-

Luciferase Assay System: e.g., Promega ONE-Glo™ Luciferase Assay System.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Transfection:

-

For each well, dilute 100 ng of the MMTV-luciferase reporter plasmid into 10 µL of Opti-MEM.

-

In a separate tube, dilute 0.2 µL of Lipofectamine 3000 into 10 µL of Opti-MEM.

-

Combine the diluted DNA and Lipofectamine 3000 and incubate for 15 minutes at room temperature.

-

Add 20 µL of the DNA-lipid complex to each well.

-

Incubate for 24-48 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and dexamethasone in serum-free DMEM.

-

Remove the transfection medium from the cells and replace with 100 µL of the compound dilutions.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase or total protein content).

-

Plot the normalized luminescence against the log of the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (four-parameter logistic fit).

-

Caption: MMTV Transactivation Assay Workflow

AP-1/NF-κB Luciferase Reporter Assay for Gene Transrepression

This assay measures the ability of a compound to inhibit the activity of pro-inflammatory transcription factors like AP-1 or NF-κB. A reduction in the expression of matrix metalloproteinases (MMPs), which are regulated by these factors, is a key indicator of anti-inflammatory activity.

Materials:

-

Cell Line: A549 cells or HEK293 cells.

-

Reporter Plasmid: A plasmid containing multiple copies of the AP-1 or NF-κB response element upstream of a luciferase reporter gene.

-

Expression Plasmid: A plasmid for the expression of human GR (if the cell line has low endogenous expression).

-

Inducer: Phorbol 12-myristate 13-acetate (PMA) for AP-1 activation or Tumor Necrosis Factor-alpha (TNF-α) for NF-κB activation.

-

Other reagents as listed in the MMTV assay.

Protocol:

-

Cell Seeding and Transfection: Follow steps 1 and 2 from the MMTV assay protocol, co-transfecting the AP-1 or NF-κB reporter plasmid and the GR expression plasmid (if needed).

-

Compound Pre-treatment:

-

Prepare serial dilutions of this compound and dexamethasone in serum-free DMEM.

-

Remove the transfection medium and add 80 µL of the compound dilutions to each well.

-

Incubate for 1 hour at 37°C, 5% CO2.

-

-

Induction:

-

Prepare a solution of PMA (e.g., 100 ng/mL) or TNF-α (e.g., 20 ng/mL) in serum-free DMEM.

-

Add 20 µL of the inducer to each well (except for the unstimulated controls).

-

Incubate for 6-8 hours at 37°C, 5% CO2.

-

-

Luciferase Assay: Follow step 4 from the MMTV assay protocol.

-

Data Analysis:

-

Normalize the luciferase readings.

-

Plot the percentage of inhibition (relative to the induced, untreated control) against the log of the compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Caption: Transrepression Assay Workflow

TNF-α Inhibition Assay in Human PBMCs

This assay measures the anti-inflammatory effect of a compound on primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Inducer: Lipopolysaccharide (LPS).

-

Test Compound: this compound.

-

Positive Control: Dexamethasone.

-

Human TNF-α ELISA Kit.

-

96-well tissue culture plates.

Protocol:

-

PBMC Isolation and Seeding:

-

Isolate PBMCs from whole blood.

-

Resuspend cells in complete RPMI medium and count.

-

Seed 2 x 10^5 cells per well in a 96-well plate in 100 µL of medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and dexamethasone in complete RPMI medium.

-

Add 50 µL of the compound dilutions to the cells.

-

Incubate for 1 hour at 37°C, 5% CO2.

-

-

LPS Stimulation:

-

Prepare a solution of LPS (e.g., 100 ng/mL) in complete RPMI medium.

-

Add 50 µL of the LPS solution to each well (except for the unstimulated controls).

-

Incubate for 18-24 hours at 37°C, 5% CO2.

-

-

Supernatant Collection:

-

Centrifuge the plate at 1,500 rpm for 10 minutes.

-

Carefully collect the supernatant for TNF-α measurement.

-

-

TNF-α ELISA:

-

Perform the ELISA according to the manufacturer's instructions to quantify the amount of TNF-α in each supernatant sample.

-

-

Data Analysis:

-

Plot the percentage of TNF-α inhibition (relative to the LPS-stimulated, untreated control) against the log of the compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Caption: TNF-α Inhibition Assay Workflow

Conclusion

This compound (WX019) is a potent selective glucocorticoid receptor modulator that demonstrates a desirable profile of strong transrepression and balanced transactivation. The data presented in this guide, along with the detailed representative protocols, provide a solid foundation for further investigation into its therapeutic potential for inflammatory diseases. Future studies should aim to further elucidate its in vivo efficacy and safety profile to fully understand its clinical promise.

In-Depth Technical Guide: The Effect of Glucocorticoid Receptor-IN-2 on Gene Transrepression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoids are a cornerstone in the treatment of inflammatory diseases, primarily due to their potent anti-inflammatory effects mediated through the glucocorticoid receptor (GR). A key mechanism underlying this therapeutic action is gene transrepression, a process by which the activated GR inhibits the expression of pro-inflammatory genes. Glucocorticoid Receptor-IN-2 (also known as Compound WX019) is a selective GR modulator designed to harness the benefits of transrepression while potentially minimizing the side effects associated with traditional glucocorticoids. This technical guide provides a comprehensive overview of the effects of this compound on gene transrepression, including quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Core Concepts in Glucocorticoid Receptor-Mediated Transrepression

The anti-inflammatory effects of glucocorticoids are largely attributed to the ability of the GR to repress the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators. This transrepression occurs through two primary mechanisms:

-

Tethering: The GR, without directly binding to DNA, physically interacts with and inhibits the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are key drivers of the inflammatory response.

-

Direct DNA Binding: The GR can directly bind to specific DNA sequences known as negative glucocorticoid response elements (nGREs) located in the promoter or enhancer regions of target genes, leading to the recruitment of co-repressors and subsequent transcriptional silencing.

Selective GR modulators like this compound are being investigated for their ability to preferentially engage these transrepression pathways over the transactivation pathways that are often associated with metabolic side effects.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound.

| Parameter | Target | Assay Type | Value | Reference |

| IC50 | hMMP1 (human matrix metalloproteinase-1) | Transcriptional Repression | 0.171 nM | [1] |

| EC50 | MMTV (Mouse Mammary Tumor Virus) | Transcriptional Activation | 0.94 nM | [1] |

| IC50 | TNF-α (human peripheral blood mononuclear cells) | Cytokine Inhibition | 0.98 nM | [1] |

| IC50 | CYP3A4 | Enzyme Inhibition | 9.12 µM | [1] |

Table 1: Potency and Selectivity of this compound

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling and Transrepression Mechanisms

The following diagram illustrates the primary mechanisms of GR-mediated gene transrepression that are potentially modulated by this compound.

References

"Glucocorticoid receptor-IN-2" preliminary in vitro studies

An In-Depth Technical Guide on the Preliminary In Vitro Evaluation of Glucocorticoid Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro studies essential for the characterization of novel glucocorticoid receptor (GR) modulators. While specific data for a compound designated "Glucocorticoid receptor-IN-2" is not publicly available, this document outlines the standard experimental workflow, data presentation, and key signaling pathways involved in the preclinical assessment of such compounds. The methodologies and data herein are based on established protocols for known GR ligands and serve as a template for the evaluation of new chemical entities targeting the glucocorticoid receptor.

Introduction to Glucocorticoid Receptor (GR) Signaling

The glucocorticoid receptor is a member of the nuclear receptor superfamily that, upon binding to its cognate glucocorticoid hormones, functions as a ligand-dependent transcription factor.[1][2] GR plays a crucial role in a wide array of physiological processes, including metabolism, immune response, and stress homeostasis.[3][4] In its inactive state, GR resides in the cytoplasm in a complex with heat shock proteins.[5] Ligand binding triggers a conformational change, leading to the dissociation of this complex and the translocation of the GR into the nucleus.[5][6]

Once in the nucleus, the GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription.[7]

-

Transrepression: The GR can repress the expression of pro-inflammatory genes by interacting with and inhibiting the activity of other transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[8]

-

Direct DNA Binding for Repression: GR can also bind to negative GREs (nGREs) to directly repress gene transcription.[8]

The diverse mechanisms of GR action provide multiple avenues for therapeutic intervention in a range of inflammatory, autoimmune, and malignant disorders.[3][7]

Quantitative Data for a Hypothetical GR Modulator ("GR-IN-2")

The following tables present hypothetical data for a novel GR modulator, "GR-IN-2," to illustrate the standard format for summarizing key in vitro parameters.

Table 1: Receptor Binding Affinity

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |

| GR-IN-2 | Human GR | Radioligand Binding Assay | 15.2 | 7.8 |

| Dexamethasone | Human GR | Radioligand Binding Assay | 5.6 | 2.9 |

Table 2: Functional Activity in Cell-Based Assays

| Compound | Cell Line | Assay Type | EC50 (nM) (Transactivation) | IC50 (nM) (Transrepression) | Max Efficacy (%) |

| GR-IN-2 | A549 | MMTV-Luc Reporter Assay | 25.8 | 12.3 | 95 |

| Dexamethasone | A549 | MMTV-Luc Reporter Assay | 8.1 | 4.5 | 100 |

Table 3: Cellular Activity

| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) |

| GR-IN-2 | PBMC | Cytokine Release Assay | IL-6 Inhibition | 35.1 |

| Dexamethasone | PBMC | Cytokine Release Assay | IL-6 Inhibition | 10.2 |

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity of a test compound for the human glucocorticoid receptor.

Materials:

-

Recombinant human GR

-

[3H]-Dexamethasone (radioligand)

-

Test compound (e.g., "GR-IN-2")

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound and a reference compound (e.g., Dexamethasone).

-

In a 96-well plate, add the assay buffer, recombinant human GR, and [3H]-Dexamethasone.

-

Add the diluted test compound or reference compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Dexamethasone).

-

Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

-

Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

MMTV-Luciferase Reporter Gene Assay (Transactivation)

Objective: To measure the ability of a test compound to activate GR-mediated gene transcription.

Materials:

-

A549 cells (or other suitable cell line expressing GR)

-

MMTV-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the MMTV-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After transfection, replace the medium with fresh medium containing serial dilutions of the test compound or a reference agonist (e.g., Dexamethasone).

-

Incubate the cells for 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Determine the EC50 value and maximum efficacy from the dose-response curve.

NF-κB Reporter Gene Assay (Transrepression)

Objective: To assess the ability of a test compound to repress NF-κB-mediated gene transcription via GR activation.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB-luciferase reporter plasmid

-

GR expression plasmid (if the cell line does not endogenously express sufficient GR)

-

Transfection reagent

-

TNF-α or other NF-κB inducer

-

Test compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the NF-κB-luciferase reporter plasmid and the GR expression plasmid.

-

After transfection, pre-treat the cells with serial dilutions of the test compound or a reference compound for 1 hour.

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

Incubate for a further 6-8 hours.

-

Lyse the cells and measure luciferase activity as described above.

-

Calculate the percent inhibition of TNF-α-induced luciferase activity.

-

Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and workflows are provided below using Graphviz.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Workflow for GR Functional Reporter Assays.

Conclusion

The preliminary in vitro characterization of a novel glucocorticoid receptor modulator is a critical step in the drug discovery process. By employing a standardized panel of binding and functional assays, researchers can effectively determine the potency, efficacy, and mechanism of action of new chemical entities. The data and protocols presented in this guide provide a robust framework for the initial assessment of compounds like the hypothetical "this compound," facilitating the identification of promising candidates for further development.

References

- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Mechanisms of glucocorticoid receptor action in noninflammatory and inflammatory cells. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

Initial Cytotoxicity Assessment of a Novel Glucocorticoid Receptor Modulator: A Technical Guide

Disclaimer: No public data could be retrieved for a compound specifically named "Glucocorticoid receptor-IN-2". This guide provides a generalized framework for the initial cytotoxicity assessment of a hypothetical novel glucocorticoid receptor (GR) modulator, based on established principles of glucocorticoid action and standard toxicological testing.

Introduction

Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates a wide array of physiological processes, including metabolism, inflammation, and cell proliferation.[1][2][3] Upon activation, the GR translocates to the nucleus and can either activate or repress gene transcription, leading to either cytostatic (growth arrest) or cytotoxic (cell death) effects depending on the cell type and context.[4][5] The pro-apoptotic properties of glucocorticoids are harnessed in chemotherapy for hematological malignancies.[6]

This document outlines a technical guide for the initial in vitro cytotoxicity assessment of a novel, hypothetical GR modulator, herein referred to as "GR-IN-2". The objective is to characterize its cytotoxic potential, understand its mechanism of action, and establish a preliminary safety profile.

Hypothetical Quantitative Cytotoxicity Data

The following table summarizes hypothetical data from initial cytotoxicity screening of GR-IN-2 in two different cell lines: a human T-cell leukemia line (Jurkat), known to be sensitive to glucocorticoid-induced apoptosis, and a human liver carcinoma cell line (HepG2) as a control for off-target cytotoxicity. Dexamethasone, a potent synthetic glucocorticoid, is used as a positive control.

| Compound | Cell Line | Assay | Endpoint | Result (IC50 / EC50 in µM) |

| GR-IN-2 | Jurkat | MTT Assay | Cell Viability | 0.5 |

| Caspase-3/7 Glo | Apoptosis | 0.45 | ||

| LDH Release | Necrosis | > 50 | ||

| Dexamethasone | Jurkat | MTT Assay | Cell Viability | 0.1 |

| Caspase-3/7 Glo | Apoptosis | 0.08 | ||

| LDH Release | Necrosis | > 50 | ||

| GR-IN-2 | HepG2 | MTT Assay | Cell Viability | > 100 |

| Dexamethasone | HepG2 | MTT Assay | Cell Viability | > 100 |

Experimental Protocols

Cell Culture

-

Jurkat Cells (ATCC TIB-152): Cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

HepG2 Cells (ATCC HB-8065): Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of GR-IN-2 or Dexamethasone for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Caspase-3/7 Glo Apoptosis Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix and incubate at room temperature for 1 hour.

-

Luminescence Measurement: Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control and determine the EC50 value (the concentration that induces 50% of the maximal response).

LDH Release Necrosis Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of necrosis.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: Centrifuge the plate and collect 50 µL of supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Stop Solution: Add 50 µL of stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Signaling Pathways and Experimental Workflow

Glucocorticoid Receptor-Mediated Apoptotic Pathway

Caption: GR-mediated apoptotic signaling pathway.

Experimental Workflow for Initial Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity assessment.

Interpretation of Results and Further Steps

The hypothetical data suggests that GR-IN-2 induces cytotoxicity in Jurkat cells through apoptosis, similar to the known glucocorticoid Dexamethasone. The high IC50 value in HepG2 cells suggests a degree of selectivity for the target cell type and a lower potential for general hepatotoxicity.

Further investigations should include:

-

Mechanism of Action Studies: Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP).

-

GR-Dependence: Use of a GR antagonist (e.g., RU486) to confirm that the observed cytotoxicity is mediated through the glucocorticoid receptor.

-

Broader Cell Line Screening: Testing against a panel of cancer and normal cell lines to further define the selectivity and therapeutic window.

-

In Vivo Studies: Preclinical animal models to assess efficacy and safety.[7]

References

- 1. [PDF] Mechanisms of glucocorticoid receptor action in noninflammatory and inflammatory cells. | Semantic Scholar [semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct glucocorticoid receptor transcriptional regulatory surfaces mediate the cytotoxic and cytostatic effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct Glucocorticoid Receptor Transcriptional Regulatory Surfaces Mediate the Cytotoxic and Cytostatic Effects of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Evidence for the Glucocorticoid-Sparing Potential of a Dual Toll-Like Receptor 7/8 Inhibitor in Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glucocorticoid Receptor (GR) Modulators in Animal Models

Disclaimer: Information regarding a specific compound designated "Glucocorticoid receptor-IN-2" is not available in the public domain. The following application notes and protocols are based on established research with well-characterized glucocorticoid receptor modulators, such as dexamethasone, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with novel GR-targeting compounds in animal models.

Introduction to Glucocorticoid Receptor Signaling

The glucocorticoid receptor (GR) is a ligand-dependent transcription factor that plays a crucial role in a wide array of physiological processes, including metabolism, inflammation, and stress response.[1][2] Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes.[3][4] This can occur through direct binding to glucocorticoid response elements (GREs) on DNA, leading to gene activation (transactivation), or by interacting with other transcription factors to repress their activity (transrepression).[5][6] Understanding the precise mechanism of action of a novel GR modulator is critical for predicting its therapeutic effects and potential side effects.

Quantitative Data for GR Modulators in Animal Models

The following tables summarize dosage and pharmacokinetic data for commonly used glucocorticoids in preclinical animal models. These values can serve as a reference point for designing studies with novel GR modulators.

Table 1: Dosage of Common Glucocorticoids in Rodent Models

| Compound | Animal Model | Dosage Range | Route of Administration | Therapeutic Area/Model | Reference |

| Dexamethasone | Rat | 2.25 mg/kg (single dose) | Subcutaneous (s.c.) | Pharmacokinetic studies | [7] |

| Dexamethasone | Mouse | Varies | Varies | Inflammation, stress | [2][8] |

| Methylprednisolone | Rat | 50 mg/kg (single dose) | Intravenous (i.v.) | Corticosterone suppression | [9] |

| Corticosterone | Rat | Varies | Varies | Stress models | [10] |

Table 2: Pharmacokinetic Parameters of Dexamethasone in Male Wistar Rats

| Parameter | Value | Unit | Description | Reference |

| Plasma Free Fraction | 0.175 | - | The fraction of drug in plasma not bound to proteins. | [7] |

| Blood Cell to Plasma Partitioning | 0.664 | - | The ratio of drug concentration in blood cells to plasma. | [7] |

| Liver Partition Coefficient (Kp) | 6.76 | - | The ratio of drug concentration in the liver to plasma at steady state. | [7] |

| Brain Partition Coefficient (Kp) | Low | - | Low brain penetration, likely due to P-glycoprotein efflux. | [7] |

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel GR modulator in an animal model of disease (e.g., inflammation).

Protocol: Dexamethasone Suppression Test in Mice

This protocol is used to assess the ability of a GR modulator to suppress the hypothalamic-pituitary-adrenal (HPA) axis.

Materials:

-

Test compound (e.g., a novel GR modulator)

-

Dexamethasone (positive control)

-

Vehicle control

-

8-10 week old male C57BL/6 mice

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Corticosterone ELISA kit

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, Dexamethasone (e.g., 0.1 mg/kg), and Test Compound (various doses).

-

Administer the respective treatments via the desired route (e.g., intraperitoneal injection).

-

Two to six hours post-treatment, collect blood samples via tail vein or retro-orbital sinus.

-

Separate plasma by centrifugation.

-

Measure plasma corticosterone levels using a commercial ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the percent suppression of corticosterone relative to the vehicle-treated group.

Protocol: Pharmacokinetic Study in Rats

This protocol outlines a basic pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a novel GR modulator.

Materials:

-

Test compound

-

Male Wistar rats (250-300g)

-

Dosing vehicles for intravenous (i.v.) and oral (p.o.) administration

-

Cannulas for blood collection (optional, for serial sampling)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast rats overnight before dosing.

-

Divide rats into two groups for i.v. and p.o. administration.

-

Administer the test compound at a defined dose (e.g., 1 mg/kg i.v. and 5 mg/kg p.o.).

-

Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

At the terminal time point, tissues can be harvested to determine tissue distribution.[7]

-

Analyze plasma and tissue homogenate concentrations of the test compound using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability) using appropriate software.

Conclusion

The provided application notes and protocols offer a foundational framework for the preclinical evaluation of novel glucocorticoid receptor modulators. While specific details for "this compound" are unavailable, the principles of GR signaling and the methodologies for assessing in vivo activity and pharmacokinetics are broadly applicable. Researchers should adapt these general protocols to the specific characteristics of their test compound and the scientific questions being addressed. Careful dose selection, appropriate animal models, and robust analytical methods are essential for obtaining reliable and translatable data in the development of new GR-targeted therapies.

References

- 1. Mice with an Increased Glucocorticoid Receptor Gene Dosage Show Enhanced Resistance to Stress and Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mice with an increased glucocorticoid receptor gene dosage show enhanced resistance to stress and endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. atsjournals.org [atsjournals.org]

- 7. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mice with Genetically Altered Glucocorticoid Receptor Expression Show Altered Sensitivity for Stress-Induced Depressive Reactions | Journal of Neuroscience [jneurosci.org]

- 9. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucocorticoid receptors and glucocorticoid effects in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administration of Glucocorticoid Receptor Modulators in Mice

Disclaimer: No specific information was found for a compound named "Glucocorticoid receptor-IN-2". The following application notes and protocols are a generalized guide based on published research involving the administration of common glucocorticoid receptor modulators, such as dexamethasone and corticosterone, in mice. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates a wide array of physiological processes, including metabolism, inflammation, and stress response.[1][2][3] In preclinical research, mouse models are invaluable for studying the in vivo effects of GR modulators. The choice of administration route is a critical parameter that can significantly influence the pharmacokinetic and pharmacodynamic profile of a compound. This document provides detailed protocols and data for common administration routes of GR modulators in mice, intended for researchers, scientists, and drug development professionals.